![molecular formula C36H38N4O8 B12428762 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in the formation of heme and chlorophyll. This particular compound is a derivative of coproporphyrinogen III, which is an intermediate in the biosynthesis of heme and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of uroporphyrinogen III.
Decarboxylation: Uroporphyrinogen III undergoes decarboxylation to form coproporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III decarboxylase.
Oxidation: Coproporphyrinogen III is then oxidized to form the desired compound. This step involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce coproporphyrinogen III.
Catalysis: Industrial catalysts are employed to enhance the efficiency of the decarboxylation and oxidation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form porphyrinogens, which are precursors to other biologically important molecules.
Substitution: The carboxyethyl groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products
Oxidation: Formation of various porphyrin derivatives.
Reduction: Formation of porphyrinogens.
Substitution: Formation of esters and amides.
Scientific Research Applications
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heme and chlorophyll analogs.
Biology: Studied for its role in the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid involves its role as an intermediate in the biosynthesis of heme and chlorophyll. The compound undergoes enzymatic transformations to form heme, which is essential for oxygen transport in blood, and chlorophyll, which is crucial for photosynthesis in plants. The molecular targets include enzymes such as uroporphyrinogen III decarboxylase and coproporphyrinogen III oxidase.
Comparison with Similar Compounds
Similar Compounds
Coproporphyrinogen I: Another porphyrinogen with a different arrangement of side chains.
Protoporphyrinogen IX: A downstream product in the heme biosynthesis pathway.
Uroporphyrinogen III: The precursor to coproporphyrinogen III.
Uniqueness
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific arrangement of carboxyethyl and methyl groups, which play a critical role in its function as an intermediate in the biosynthesis of heme and chlorophyll. This specific structure allows it to undergo precise enzymatic transformations that are essential for the production of these vital biomolecules.
Properties
Molecular Formula |
C36H38N4O8 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
JWFCYWSMNRLXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


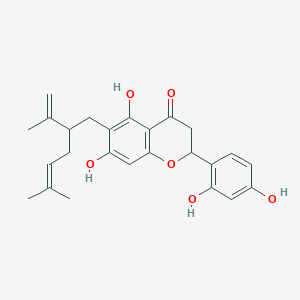
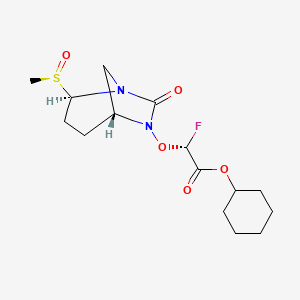

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
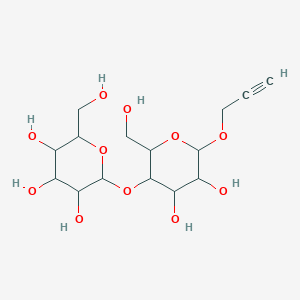
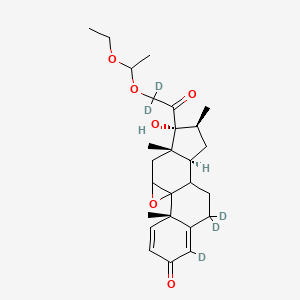
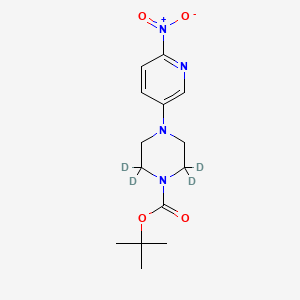
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
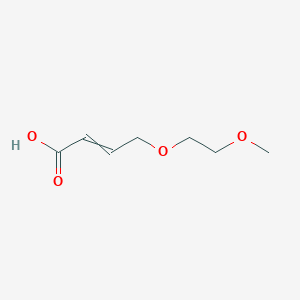
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
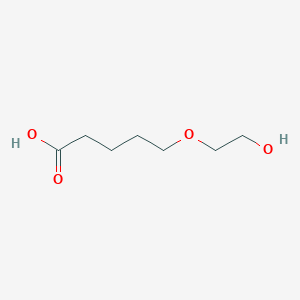
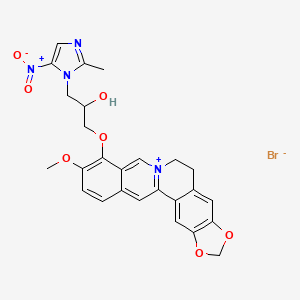
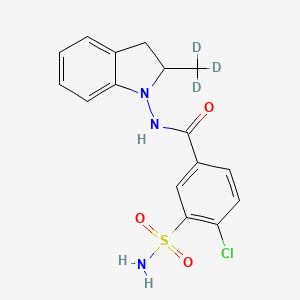
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
